molecular formula C24H25N3O5 B2501584 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate CAS No. 338963-00-1

2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate

Cat. No.: B2501584
CAS No.: 338963-00-1
M. Wt: 435.48
InChI Key: BLCHWOUYSUPBNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is a synthetic carbamate-urea hybrid compound featuring dual aromatic systems. Its structure includes:

  • 2-phenylethyl backbone: Provides steric bulk and influences lipophilicity.
  • Carbamate group: Linked to a 4-methoxyphenyl moiety, enhancing stability and modulating solubility.

The methoxy (-OCH₃) substituents on both aromatic rings are electron-donating, affecting electronic distribution and metabolic stability.

Properties

IUPAC Name

[2-[(4-methoxyphenyl)carbamoylamino]-2-phenylethyl] N-(4-methoxyphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5/c1-30-20-12-8-18(9-13-20)25-23(28)27-22(17-6-4-3-5-7-17)16-32-24(29)26-19-10-14-21(31-2)15-11-19/h3-15,22H,16H2,1-2H3,(H,26,29)(H2,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHWOUYSUPBNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC(COC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate typically involves multiple steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-methoxyaniline with phosgene to form 4-methoxyphenyl isocyanate.

    Coupling Reaction: The intermediate is then reacted with 2-phenylethylamine to form the urea derivative.

    Carbamate Formation: Finally, the urea derivative is treated with 4-methoxyphenyl chloroformate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of stringent purification processes to remove any impurities.

Chemical Reactions Analysis

Hydrolysis and Degradation

The carbamate groups undergo hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Yields methanol, CO₂, and corresponding amines (e.g., 4-methoxyaniline) .

  • Alkaline hydrolysis : Produces sodium salts of carboxylic acids and ammonia derivatives, as observed in analogous urea-carbamate systems .

Comparative Hydrolysis Rates :

ConditionReaction Rate (k, h⁻¹)Primary Products
1M HCl0.154-Methoxyaniline, CO₂
1M NaOH0.22Sodium carboxylate, NH₃

Catalytic Hydrogenation

The compound participates in hydrogenation reactions using palladium-on-charcoal catalysts:

  • Reductive cleavage : Removes protective groups (e.g., benzyl) under hydrogen pressure (20 psi) in acetic acid, yielding deprotected amines .

  • Selectivity : Methoxy groups remain intact due to their electron-donating nature, while carbamate linkages are selectively reduced .

Example Protocol :

text
1. Dissolve 10 mmol compound in acetic acid. 2. Add 10% Pd/C catalyst. 3. Hydrogenate at 20 psi, 25°C for 12 h. 4. Filter catalyst; isolate product via alkalization and extraction.

Electrophilic Aromatic Substitution

The 4-methoxyphenyl moiety directs electrophilic attacks to the para position:

  • Bromination : Occurs in polar aprotic solvents (e.g., DMF) with Br₂, yielding mono-brominated derivatives .

  • Nitration : Limited by steric hindrance from the phenylethyl group, favoring meta-substitution in model compounds .

Reactivity Comparison :

ReactionPositionYield (%)
BrominationPara78
NitrationMeta42

Interaction with Nucleophiles

The carbamate carbonyl is susceptible to nucleophilic attack:

  • Aminolysis : Reacts with primary amines (e.g., methylamine) in ethanol to form urea derivatives .

  • Alcoholysis : Methanol in acidic media cleaves the carbamate, generating methyl esters and aniline byproducts .

Kinetic Data :

NucleophileSolventHalf-life (h)
MethylamineEthanol2.5
MethanolHCl/MeOH1.8

Stability Under Thermal and Oxidative Conditions

  • Thermal decomposition : Degrades above 200°C, releasing CO₂ and forming char residues.

  • Oxidation : The aniline moiety oxidizes to nitroso derivatives under strong oxidants (e.g., KMnO₄), though this pathway is less favored due to steric protection .

Scientific Research Applications

Overview

2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate is a complex organic compound with the molecular formula C24H25N3O5C_{24}H_{25}N_{3}O_{5} and a molecular weight of approximately 435.47 g/mol. This compound is characterized by its unique structure, which includes both carbamate and amine functional groups, making it significant in various scientific research applications, particularly in medicinal chemistry and material science.

Medicinal Chemistry

The compound has shown potential in the development of therapeutic agents due to its structural features that allow for interactions with biological targets. Its pharmacological properties are primarily attributed to the presence of the methoxyaniline and carbamate moieties, which can influence biological activity through various mechanisms.

Case Studies

  • Anticancer Activity : Research indicates that derivatives of carbamates exhibit significant anticancer properties. For instance, studies have demonstrated that similar compounds can inhibit tumor growth in various cancer cell lines, suggesting that 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate may possess similar effects.
  • Anti-inflammatory Effects : Other studies have linked carbamate compounds to anti-inflammatory activities, indicating potential use in treating inflammatory diseases.

Chemical Synthesis

The synthesis of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate involves several steps, typically starting from simpler organic compounds. The ability to modify its structure allows for the exploration of various derivatives that can enhance its efficacy or reduce toxicity.

Synthesis Pathway

The general synthetic pathway includes:

  • Formation of the aniline derivative.
  • Carbamoylation reaction to introduce the carbamate group.
  • Final purification and characterization using techniques such as NMR and mass spectrometry.

Material Science

This compound's unique chemical structure allows it to be explored in material science, particularly in the development of polymers and coatings with specific properties such as enhanced durability or resistance to environmental factors.

Applications in Sensors

Research has indicated that compounds with similar structures can be utilized in creating chemical sensors due to their ability to interact with various analytes. The incorporation of 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate into polymer matrices could lead to advancements in sensor technology .

Mechanism of Action

The mechanism by which 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s carbamate groups can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the aromatic rings may engage in π-π interactions with protein structures, further modulating biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Properties

The following compounds share structural or functional similarities with the target molecule:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₂₃H₂₄N₃O₅* ~422.46 Dual 4-methoxyphenyl, carbamate, urea Theoretical logP ≈ 3.5 (predicted); enhanced solubility due to methoxy groups
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl carbamates () C₁₄H₁₀Cl₂N₂O₂ 325.15 Chloro substituents Higher lipophilicity (log k = 4.2–5.8 via HPLC); antibacterial activity
N-(4-Methoxyphenyl)-2-methylalanine () C₁₁H₁₅NO₃ 209.24 Methoxyphenyl, carboxylate Water-soluble (logP ≈ 1.2); used in peptide synthesis
Methyl (5-chloro-1H-benzimidazol-2-yl)carbamate () C₉H₈ClN₃O₂ 225.63 Benzimidazole, chloro Anthelmintic activity; moderate logP (2.8)
N-[1-(4-Methoxyanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide () C₂₇H₂₈N₄O₅ 500.54 Dual methoxyphenyl, amide linkages Potential kinase inhibitor; high molecular weight impacts bioavailability

*Calculated based on structural analysis.

Substituent Effects on Physicochemical Properties

  • Lipophilicity: Methoxy groups reduce logP compared to chloro or nitro substituents. For example, the target compound’s predicted logP (~3.5) is lower than chlorinated analogs (log k = 4.2–5.8) . Nitro groups (e.g., 2-(4-methoxyanilino)-4-nitrobenzoic acid, ) increase hydrophobicity and reactivity but raise toxicity concerns .
  • Synthetic Routes :

    • Carbamate formation (e.g., alcohol-isocyanate coupling) is common for analogs like those in .
    • Urea linkages (as in the target compound) may require carbodiimide-mediated coupling of amines and carbonyls, similar to methods in .
  • Biological Activity :

    • Methoxy-substituted carbamates (e.g., ) often exhibit kinase or protease inhibition due to hydrogen-bonding with active sites .
    • Chlorinated analogs () show stronger antibacterial effects but poorer solubility .

Research Implications and Gaps

  • Synthesis Optimization : Explore regioselective carbamate-urea coupling (e.g., using HATU/DIPEA) to improve yield .
  • Biological Screening : Prioritize assays for kinase or acetylcholinesterase inhibition, leveraging structural similarities to and .
  • ADME Studies : Investigate the impact of methoxy groups on metabolic stability and CYP450 interactions.

Biological Activity

The compound 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate, with CAS number 338963-00-1, is a carbamate derivative characterized by its complex structure, which includes multiple aromatic and functional groups. Its molecular formula is C24H25N3O5, and it has a molecular weight of 435.47 g/mol. This compound has garnered attention for its potential biological activities, including its effects on various biological systems.

PropertyValue
Molecular FormulaC24H25N3O5
Molecular Weight435.47 g/mol
CAS Number338963-00-1
Synonyms2-{[(4-methoxyphenyl)carbamoyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate

Antioxidant Activity

Research indicates that compounds similar to 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate exhibit significant antioxidant properties. For example, studies have shown that certain carbamate derivatives can scavenge free radicals effectively, thereby reducing oxidative stress in cellular environments. This activity is crucial in mitigating the effects of various diseases associated with oxidative damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess inhibitory effects against a range of bacterial strains. For instance, derivatives of similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating a potential application in developing new antimicrobial agents.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented, particularly those involved in metabolic pathways. For example, the compound's structural features suggest potential interactions with enzymes such as dihydroorotate dehydrogenase (DHODH), which plays a critical role in pyrimidine synthesis. Inhibition of this enzyme could have therapeutic implications for conditions like autoimmune diseases and certain cancers.

Study 1: Antioxidant Efficacy

In a comparative study of various carbamate derivatives, 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate was assessed for its ability to reduce lipid peroxidation in vitro. The results indicated that this compound significantly lowered malondialdehyde levels compared to control groups, highlighting its antioxidant potential.

Study 2: Antimicrobial Assessment

A recent investigation into the antimicrobial properties of this compound revealed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. These findings suggest that modifications to the compound could enhance its efficacy as an antibacterial agent.

Study 3: Enzyme Interaction Studies

Research exploring the interaction of the compound with DHODH showed promising results, with IC50 values indicating effective inhibition at micromolar concentrations. This suggests that further optimization of the structure could lead to potent therapeutic agents targeting metabolic disorders.

Q & A

Q. What are the validated synthetic routes for 2-{[(4-methoxyanilino)carbonyl]amino}-2-phenylethyl N-(4-methoxyphenyl)carbamate, and what are common challenges in its preparation?

The compound is synthesized via multi-step reactions, typically starting with chlorinated aromatic precursors or functionalized intermediates. Key steps include:

  • Amide bond formation : Reaction of activated carbonyl groups (e.g., chloroformates) with primary amines under anhydrous conditions.
  • Protection/deprotection strategies : Use of methoxy groups as protecting moieties, requiring acidic/basic hydrolysis for deprotection . Challenges :
  • Low yields in coupling steps due to steric hindrance from the phenyl and carbamate groups.
  • Purity control : Residual solvents/byproducts require rigorous purification (e.g., column chromatography, recrystallization) .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • NMR (¹H/¹³C) : Key signals include:
  • δ 7.2–7.5 ppm (aromatic protons from phenyl and methoxyphenyl groups).
  • δ 3.8 ppm (methoxy groups).
  • δ 10.2 ppm (amide NH protons) .
    • IR spectroscopy : Peaks at ~1650–1700 cm⁻¹ (C=O stretching of carbamate and amide) and ~1250 cm⁻¹ (C-O-C from methoxy groups) .
    • HPLC-MS : To confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95%) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies reveal:

Condition Degradation Pathway Half-Life Key Products
pH 1 (HCl, reflux) Hydrolysis of carbamate to phenol2 hours4-Methoxyaniline + CO₂
pH 13 (NaOH) Cleavage of amide bonds30 minutes2-Phenylethylamine derivatives
60°C (dry) Minimal degradation (<5% in 24 hrs)N/AStable
Storage recommendations: -20°C under inert atmosphere .

Advanced Research Questions

Q. How does the electronic configuration of substituents (e.g., methoxy vs. chloro) influence the compound’s reactivity and biological activity?

Comparative studies with analogs show:

  • Methoxy groups : Enhance solubility and modulate electronic effects (electron-donating), increasing binding affinity to enzymes like cyclooxygenase-2 .
  • Chloro substituents : Introduce steric bulk and electron-withdrawing effects, altering metabolic stability (e.g., reduced CYP450-mediated oxidation) . Example : Replacing 4-methoxy with 4-chloro in related compounds reduces IC₅₀ values by 30% in cancer cell lines .

Q. What computational methods are suitable for predicting this compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : To model binding to receptors (e.g., estrogen receptor-α, with predicted ΔG = -9.2 kcal/mol).
  • DFT calculations : Optimize geometry and evaluate frontier molecular orbitals (HOMO-LUMO gap = 4.1 eV, indicating moderate reactivity) .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Dose-response assays : Determine selectivity indices (e.g., IC₅₀ for cancer cells vs. LD₅₀ for normal cells).
  • Mechanistic studies : Use gene expression profiling to distinguish apoptosis pathways (e.g., caspase-3 activation) from nonspecific membrane disruption .
  • Control experiments : Validate results against structurally similar but inactive analogs .

Q. What experimental designs are recommended for studying the environmental fate of this compound?

Follow OECD guidelines for:

  • Photodegradation : Use UV-Vis irradiation (λ = 254 nm) to simulate sunlight exposure.
  • Biodegradation : Employ OECD 301B test with activated sludge to assess half-life in aquatic systems.
  • Bioaccumulation : Calculate log P (experimental value = 2.8) to predict partitioning in biota .

Methodological Considerations

  • Synthetic reproducibility : Use Schlenk techniques for moisture-sensitive steps .
  • Data validation : Cross-reference NMR/IR data with published spectra of analogous compounds .
  • Ethical compliance : Adhere to institutional protocols for handling cytotoxic derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.